molecular formula C7H16N2 B13982050 N-methyl-2-(pyrrolidin-3-yl)ethanamine

N-methyl-2-(pyrrolidin-3-yl)ethanamine

Cat. No.: B13982050
M. Wt: 128.22 g/mol
InChI Key: KCLYLGZSBFNGSQ-UHFFFAOYSA-N
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Description

N-methyl-2-(pyrrolidin-3-yl)ethanamine: is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-methyl-2-(pyrrolidin-3-yl)ethanamine involves the reductive amination of 2-(pyrrolidin-3-yl)ethanone with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: Another method involves the alkylation of 2-(pyrrolidin-3-yl)ethanamine with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-2-(pyrrolidin-3-yl)ethanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form N-methyl-2-(pyrrolidin-3-yl)ethanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: N-methyl-2-(pyrrolidin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-methyl-2-(pyrrolidin-3-yl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-methyl-2-(pyridin-2-yl)ethanamine: This compound has a pyridine ring instead of a pyrrolidine ring, which affects its chemical properties and biological activity.

    N-methyl-2-(pyrrolidin-1-yl)ethanamine:

    N-methyl-2-(pyrrolidin-2-yl)ethanamine: Another isomer with a different substitution pattern on the pyrrolidine ring.

Uniqueness: N-methyl-2-(pyrrolidin-3-yl)ethanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-2-pyrrolidin-3-ylethanamine

InChI

InChI=1S/C7H16N2/c1-8-4-2-7-3-5-9-6-7/h7-9H,2-6H2,1H3

InChI Key

KCLYLGZSBFNGSQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCNC1

Origin of Product

United States

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